molecular formula C22H24OS2 B15031368 4a,5,6,7,8,8a-Hexahydro-4-(4-methoxyphenyl)-2-phenyl-4H-thiochromene-8a-thiol

4a,5,6,7,8,8a-Hexahydro-4-(4-methoxyphenyl)-2-phenyl-4H-thiochromene-8a-thiol

Cat. No.: B15031368
M. Wt: 368.6 g/mol
InChI Key: XBNFAXGTIQLGTL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol is a complex organic compound that belongs to the class of thiochromenes This compound is characterized by its unique structure, which includes a methoxyphenyl group, a phenyl group, and a hexahydro-thiochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiochromene Core: The initial step involves the cyclization of a suitable precursor to form the thiochromene ring. This can be achieved through a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the thiochromene core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as potassium hydroxide, to facilitate the substitution.

    Final Functionalization: The final step involves the introduction of the thiol group at the 8a position of the thiochromene ring. This can be achieved through a thiolation reaction using a thiolating agent like thiourea.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide bond. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can undergo reduction reactions, particularly at the methoxyphenyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine

    Reduction: Lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Disulfide derivatives

    Reduction: Reduced methoxyphenyl derivatives

    Substitution: Halogenated or nitrated aromatic compounds

Scientific Research Applications

4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl isothiocyanate
  • 4-Methoxyphenylpiperazine
  • 4-Methoxyamphetamine

Uniqueness

Compared to similar compounds, 4-(4-Methoxyphenyl)-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-thiochromene-8a-thiol stands out due to its unique thiochromene core and the presence of both methoxyphenyl and phenyl groups

Properties

Molecular Formula

C22H24OS2

Molecular Weight

368.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-phenyl-4,4a,5,6,7,8-hexahydrothiochromene-8a-thiol

InChI

InChI=1S/C22H24OS2/c1-23-18-12-10-16(11-13-18)19-15-21(17-7-3-2-4-8-17)25-22(24)14-6-5-9-20(19)22/h2-4,7-8,10-13,15,19-20,24H,5-6,9,14H2,1H3

InChI Key

XBNFAXGTIQLGTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(SC3(C2CCCC3)S)C4=CC=CC=C4

Origin of Product

United States

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